molecular formula C19H22N2O3 B7116310 N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide

N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide

Cat. No.: B7116310
M. Wt: 326.4 g/mol
InChI Key: QJRDOWCEUAYXJN-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide is an organic compound with a complex structure that includes a cyclobutyl ring, a hydroxymethyl group, and a methoxyanilino group attached to a benzamide core

Properties

IUPAC Name

N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-9-5-4-8-17(18)21-16-7-3-2-6-15(16)19(23)20-14-10-13(11-14)12-22/h2-9,13-14,21-22H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRDOWCEUAYXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)NC3CC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl group, and finally the attachment of the methoxyanilino group to the benzamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxyanilino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized benzamide derivatives.

Scientific Research Applications

N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(hydroxymethyl)cyclobutyl]-2-(2-methoxyanilino)benzamide can be compared with other similar compounds, such as:

    N-(Hydroxymethyl)benzamide: A simpler analog with a hydroxymethyl group attached to the benzamide core.

    N-(Methoxyanilino)benzamide: Another analog with a methoxyanilino group attached to the benzamide core.

The uniqueness of this compound lies in its combination of functional groups and the presence of the cyclobutyl ring, which imparts distinct chemical and biological properties.

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